molecular formula C18H29NO B14647568 N,N-di(butan-2-yl)-2-phenylbutanamide CAS No. 53463-37-9

N,N-di(butan-2-yl)-2-phenylbutanamide

Cat. No.: B14647568
CAS No.: 53463-37-9
M. Wt: 275.4 g/mol
InChI Key: QTXTXIJGNQRZJO-UHFFFAOYSA-N
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Description

N,N-di(butan-2-yl)-2-phenylbutanamide is a tertiary amide characterized by a central butanamide backbone substituted with two branched butan-2-yl groups at the nitrogen atom and a phenyl group at the second carbon of the butanamide chain.

Properties

CAS No.

53463-37-9

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

N,N-di(butan-2-yl)-2-phenylbutanamide

InChI

InChI=1S/C18H29NO/c1-6-14(4)19(15(5)7-2)18(20)17(8-3)16-12-10-9-11-13-16/h9-15,17H,6-8H2,1-5H3

InChI Key

QTXTXIJGNQRZJO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C(CC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(butan-2-yl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoic acid with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-di(butan-2-yl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: N-oxides

    Reduction: Corresponding amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N,N-di(butan-2-yl)-2-phenylbutanamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N-di(butan-2-yl)-2-phenylbutanamide and related amides:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Findings Reference
This compound C₁₅H₂₃NO 257.35 (calc.) - Phenyl at C2
- N,N-di(butan-2-yl) groups
Limited direct data; inferred applications in agrochemicals or pharmaceuticals via analog studies.
N,N-di(butan-2-yl)-2,6-dichlorobenzamide C₁₅H₂₁Cl₂NO 326.24 - 2,6-Dichlorophenyl
- N,N-di(butan-2-yl)
Higher polarity due to Cl substituents; potential use in pest control or catalysis.
N-benzhydryl-2-phenylbutanamide C₂₃H₂₃NO 329.44 - Diphenylmethyl (benzhydryl) group Higher hydrophobicity (density: 1.087 g/cm³); possible CNS activity or polymer additive.
2-Acetyl-3-methyl-N-phenylbutanamide C₁₃H₁₇NO₂ 219.28 - Acetyl and methyl groups at C2/C3 Likely metabolic instability due to acetyl group; explored in flavoring or intermediates.
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide C₁₈H₂₂N₂O₂ 298.38 - Amino and phenoxy substituents Bioactive properties (e.g., receptor modulation); pharmaceutical candidate.

Key Observations:

Substituent Impact on Polarity: The dichlorobenzamide derivative (C₁₅H₂₁Cl₂NO) exhibits increased polarity compared to the phenyl-substituted parent compound, making it more suitable for aqueous-phase reactions or environmental applications . The benzhydryl analog (C₂₃H₂₃NO) demonstrates enhanced hydrophobicity, favoring lipid membrane penetration or use in hydrophobic matrices .

EFETOV-S-5), suggesting that the stereochemistry of N,N-di(butan-2-yl) groups could influence biological activity or material properties .

Biological and Industrial Relevance: Compounds with aromatic amines (e.g., N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide) are often explored for pharmacological activity, such as enzyme inhibition or receptor binding . The Food and Agriculture Organization (FAO/WHO) has flagged structurally related butanamide derivatives (e.g., N-ethyl-2,2-diisopropylbutanamide) for insufficient toxicological data, emphasizing the need for rigorous safety evaluations in food or pharmaceutical contexts .

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